molecular formula C9H9F2N B13917800 N-Allyl-3,4-difluoroaniline

N-Allyl-3,4-difluoroaniline

Cat. No.: B13917800
M. Wt: 169.17 g/mol
InChI Key: UWZXNOKMHFRIKB-UHFFFAOYSA-N
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Description

N-Allyl-3,4-difluoroaniline is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its structure, featuring an aniline core with fluorine substituents and an allyl group, makes it a valuable intermediate for constructing more complex molecules. Compounds within the N-allyl aniline chemical class are recognized as important precursors in the development of value-added fine chemicals, including potential applications in pharmaceuticals and electronic materials . The allyl group attached to the nitrogen atom is a versatile handle for further chemical transformation, enabling its use in sustainable synthetic pathways . Researchers utilize this family of compounds in the exploration of new therapeutic agents. For instance, related structures based on a 3,4-difluoroaniline scaffold are being investigated in drug discovery programs, such as for the development of highly potent Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) . As a specialist intermediate, this compound is offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

3,4-difluoro-N-prop-2-enylaniline

InChI

InChI=1S/C9H9F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2

InChI Key

UWZXNOKMHFRIKB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=C(C=C1)F)F

Origin of Product

United States

Strategic Synthetic Methodologies for N Allyl 3,4 Difluoroaniline and Its Derivatives

Direct N-Allylation Approaches

Direct N-allylation methods offer a straightforward route to the target compound by introducing an allyl group directly onto the nitrogen atom of a difluoroaniline core. These methods include catalytic processes and classical alkylation reactions.

Catalytic N-Allylation of Difluoroanilines

Catalytic approaches are favored for their efficiency and selectivity. Both metal-catalyzed and metal-free systems have been developed for the N-allylation of anilines.

While palladium-catalyzed C-H olefination typically refers to the functionalization of the aromatic ring, the principles of palladium catalysis are central to N-allylation through what is known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed substitution of an allylic substrate, which contains a leaving group in the allylic position. The general mechanism begins with the coordination of a zerovalent palladium catalyst to the alkene of the allylic compound, forming a π-allyl complex. This is followed by oxidative addition, where the leaving group is expelled, resulting in a η³-π-allyl-palladium(II) complex. wikipedia.org The aniline (B41778) nitrogen then acts as a nucleophile, attacking the allyl group to form the N-allylated product and regenerating the palladium(0) catalyst.

The choice of ligands, typically phosphines, is crucial for the reaction's success, influencing both reactivity and selectivity. wikipedia.org For electron-deficient anilines like 3,4-difluoroaniline (B56902), the reaction conditions may require careful optimization to overcome the lower nucleophilicity of the amine.

A novel and environmentally benign approach to N-allylation involves the use of deep eutectic solvents (DESs) as both the reaction medium and promoter, completely avoiding the need for a metal catalyst. chemrxiv.orgresearchgate.netresearchgate.net This method has been successfully applied to a range of anilines and allylic alcohols. chemrxiv.orgresearchgate.netresearchgate.net A study by Zárate-Roldán, et al., demonstrated that a simple mixture of choline (B1196258) chloride (ChCl) and lactic acid can effectively promote the allylic alkylation of anilines at room temperature. chemrxiv.orgresearchgate.netresearchgate.net

The proposed mechanism suggests an SN1 pathway where the DES facilitates the formation of an allylic carbocation from the allylic alcohol, which is then trapped by the aniline nucleophile. chemrxiv.org Notably, this method proves to be highly effective for anilines bearing electron-withdrawing groups, which often exhibit lower reactivity in other systems. researchgate.net While 3,4-difluoroaniline was not explicitly detailed in the substrate scope of the primary study, the successful allylation of other halogenated anilines suggests its viability. The reaction proceeds under mild conditions and offers high yields. chemrxiv.orgresearchgate.netresearchgate.net

Table 1: Metal-Free Allylic Amination of Halogenated Anilines with (E)-1,3-Diphenylallyl Alcohol in a ChCl:Lactic Acid DES

EntryAniline DerivativeTime (h)Yield (%)
13,5-Difluoroaniline2676
23,4,5-Trifluoroaniline2982
34-Bromoaniline2696
43-Bromoaniline1877
54-Chloroaniline1961

Data sourced from a study by Zárate-Roldán, et al., demonstrating the scope of halogenated anilines in metal-free allylic amination. researchgate.netunizar.es

Alkylation through Allylic Halide Reagents

The classical method for N-allylation involves the direct alkylation of anilines using allylic halides, such as allyl bromide or allyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A study on the synthesis of N,N-diallylaniline derivatives utilized potassium carbonate as the base and acetonitrile (B52724) as the solvent, with the reaction mixture being refluxed. rsc.org To drive the reaction to completion, an excess of the allyl bromide was used, with additional amounts added periodically. rsc.org

This method is broadly applicable but may require forcing conditions for less nucleophilic anilines. The presence of electron-withdrawing fluorine atoms on the aniline ring decreases its nucleophilicity, potentially necessitating longer reaction times or higher temperatures to achieve good conversion to N-Allyl-3,4-difluoroaniline.

Table 2: Synthesis of N,N-Diallylaniline Derivatives via Alkylation with Allyl Bromide

EntryAniline DerivativeYield (%)
1Aniline70
24-Methoxy-aniline50
32-Fluoro-aniline70
44-Fluoro-aniline>90
54-Chloro-aniline>90
64-Bromo-aniline>90
74-Iodo-aniline>90

Data from a study by El-Sayed, et al., showing yields for the synthesis of various substituted N,N-diallylanilines. rsc.org

Multi-Step Synthetic Sequences from Precursor Compounds

An alternative to direct allylation is the synthesis of this compound from precursors that already contain the aniline moiety or can be readily converted to it.

Synthesis of 3,4-Difluoroaniline Precursors

The synthesis of the key precursor, 3,4-difluoroaniline, is well-established and can be achieved through several routes. A common industrial method involves the nitration of 1,2-difluorobenzene (B135520), followed by the reduction of the resulting 3,4-difluoronitrobenzene (B149031). google.com The nitration is typically carried out using a mixture of nitric and sulfuric acids. The subsequent reduction of the nitro group to an amine can be accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). google.comgoogle.com

Another synthetic route to 3,4-difluoroaniline starts from 3-fluoro-1-nitrobenzene. This precursor is hydrogenated to form 1-hydroxylamine-3-fluorobenzene, which is then reacted with anhydrous hydrogen fluoride (B91410) to yield 3,4-difluoroaniline. google.com These methods provide reliable access to the 3,4-difluoroaniline core, which can then be subjected to one of the N-allylation methods described above.

Nitration of Ortho-Difluorobenzene followed by Reduction

A primary route to obtaining the 3,4-difluoroaniline precursor involves the nitration of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.comrushim.ru The reaction conditions, such as temperature and acid concentration, are critical for achieving the desired regioselectivity and yield. google.com The nitration of 1,2-difluorobenzene predominantly yields 3,4-difluoronitrobenzene. google.comacs.org This selectivity is guided by the directing effects of the fluorine atoms on the benzene (B151609) ring.

The subsequent step is the reduction of the nitro group in 3,4-difluoronitrobenzene to an amino group, yielding 3,4-difluoroaniline. google.comchemicalbook.com This transformation can be accomplished using various reducing agents. A common method involves catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com

A Russian patent describes a method for producing 3,4-difluoroaniline by nitrating ortho-difluorobenzene with a mixture of nitric and sulfuric acids at temperatures between 20-90°C. The resulting 3,4-difluoronitrobenzene is then separated and reduced in the presence of a Pd/C catalyst in a propanol (B110389) medium at 20-75°C. google.com Another approach involves the reduction of the nitro group to an amino group under suitable conditions to produce 5-Bromo-1,2-difluoro-3-aminobenzene.

ReactantReagentsProductTemperatureYield
1,2-DifluorobenzeneHNO₃/H₂SO₄3,4-Difluoronitrobenzene20-90°C65-80%
3,4-DifluoronitrobenzeneH₂/Pd-C, Propanol3,4-Difluoroaniline20-75°CNot specified
Amination Pathways from Fluorinated Halobenzenes

Alternative pathways to difluoroaniline derivatives can be achieved through the amination of fluorinated halobenzenes. Microwave-assisted amination of various fluorobenzenes, including 1,2-difluorobenzene, has been demonstrated to proceed in good to excellent yields without the need for a catalyst or a strong base. researchgate.net The reactivity of the fluorobenzene (B45895) substrate is enhanced by the presence of additional halogen atoms. researchgate.net For instance, the reaction of 1,2-difluorobenzene with 1-methylpiperazine (B117243) under microwave irradiation yields the corresponding aminated product. researchgate.net

Another method involves the reaction of a 2-halo-4,6-difluoroaniline with a diazotizing agent in the presence of a reducing agent to form a diazonium salt. This salt is then reduced to a 1-halo-3,5-difluorobenzene, which is subsequently aminated to produce 3,5-difluoroaniline. google.com

Starting MaterialAmineConditionsProduct
1,2-Difluorobenzene1-MethylpiperazineMicrowave, NMPN-(2,3-difluorophenyl)-1-methylpiperazine
2-Bromo-4,6-difluoroanilineDiazotization, Reduction, AminationNot specified3,5-Difluoroaniline google.com

Post-Allylation Derivatization Reactions

Once this compound is synthesized, it can undergo various derivatization reactions to create a library of related compounds. These reactions often target the secondary amine functionality, allowing for the introduction of diverse structural motifs.

Formation of Amide Linkages with 3,4-Difluoroaniline

The formation of amide bonds is a common derivatization strategy. 3,4-Difluoroaniline can be reacted with various acyl chlorides or carboxylic acids to form N-aryl amides. For instance, the reaction of 3,4-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine (B128534) (TEA) yields N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. nih.gov Similarly, amide formation can be achieved by treating an appropriate ethyl ester with 3,4-difluoroaniline in the presence of trimethyl aluminum. nih.gov

A one-pot protocol has been developed for the conversion of nitroarenes directly into N-aryl amides. nih.gov This method involves the reduction of the nitro group with trichlorosilane (B8805176) to form an in-situ generated N-silylated amine, which then reacts with an anhydride (B1165640) to produce the corresponding amide. nih.gov This approach is highly chemoselective and provides good yields. nih.gov Another method utilizes iron dust as a reductant for the synthesis of N-aryl amides from nitroarenes and acyl halides in water. semanticscholar.org

Aniline DerivativeAcylating AgentCatalyst/ReagentProduct
3,4-Difluoroaniline3,4,5-Trimethoxybenzoyl chlorideTEAN-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide nih.gov
3,4-DifluoroanilineEthyl esterTrimethyl aluminumCorresponding amide nih.gov
NitroareneAnhydrideTrichlorosilane, (HF)₃TEAN-Aryl amide nih.gov
NitroareneAcyl halideFe dustN-Aryl amide semanticscholar.org
Nucleophilic Substitution for N-Allylthiourea Derivatives

The synthesis of N-allylthiourea derivatives represents another important class of post-allylation derivatization. These compounds can be prepared through the reaction of an N-allyl-substituted aniline with an appropriate isothiocyanate. While direct synthesis involving this compound is not explicitly detailed in the provided context, the general synthesis of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas suggests a parallel synthetic route. researchgate.net The modification of N-allylthiourea (ATU) has been explored to develop potential anticancer agents. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a growing focus in chemical synthesis. For the production of substituted anilines, several green chemistry approaches have been reported. These methods often aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such approach is the N-alkylation of amines using alcohols, which is considered a sustainable catalytic process as it utilizes readily available alcohols and produces water as the only byproduct. rsc.org Heterogeneous catalysts, such as a cobalt-based metal-organic framework, have shown high efficiency and selectivity in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org Similarly, N-alkylation of aniline derivatives using ferric perchlorate (B79767) immobilized on silica (B1680970) has been described as an efficient method. researchgate.net The use of methanol (B129727) as a green methylating agent for the selective N-monomethylation of anilines has also been achieved using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as catalysts. acs.org

Other green synthetic routes for substituted anilines include methods starting from isatoic anhydride, which are described as inexpensive, simple, fast, and efficient at room temperature. researchgate.net Another novel method involves the generation of substituted anilines from their corresponding benzyl azides using concentrated sulfuric acid at room temperature, which is also amenable to large-scale preparation. chemrxiv.orgchemrxiv.org Furthermore, palladium-catalyzed N-alkylation reactions offer sustainable alternatives, often operating under mild conditions with high selectivity. chemrxiv.org The use of niobium oxide as a catalyst for the N-alkylation of benzyl alcohol with aniline also presents a green and practical strategy for amine synthesis. sioc-journal.cn

Reactivity Patterns and Mechanistic Investigations of N Allyl 3,4 Difluoroaniline

Mechanistic Pathways of N-Allylation Reactions

The synthesis of N-allylanilines can be approached through several mechanistic routes. The classical methods involve nucleophilic substitution, while modern synthetic chemistry heavily relies on transition-metal-catalyzed pathways which offer superior control over selectivity.

Nucleophilic substitution reactions can proceed through two primary pathways: the concerted SN2 mechanism and the stepwise SN1 mechanism. masterorganicchemistry.com The SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com Allylic systems, such as those involving an allyl halide or acetate, are capable of undergoing SN1 reactions because the departure of the leaving group generates a resonance-stabilized allylic carbocation. libretexts.orgyoutube.comstackexchange.com

For the N-allylation of 3,4-difluoroaniline (B56902), an SN1 mechanism would involve the formation of an allyl cation, which would then be attacked by the aniline's nitrogen atom. The viability of this pathway depends on several factors:

Substrate: A tertiary allylic electrophile would favor the SN1 pathway due to the formation of a more stable carbocation. libretexts.org

Nucleophile: The nucleophilicity of 3,4-difluoroaniline is reduced compared to aniline (B41778) due to the electron-withdrawing fluorine atoms. Weaker nucleophiles generally favor the SN1 mechanism. youtube.com

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. libretexts.org

However, SN1 reactions involving allylic systems can often lead to a mixture of products due to the nucleophile attacking either end of the delocalized carbocation, a process known as an SN1' substitution. youtube.com In practice, transition-metal-catalyzed methods are far more common for allylic amination as they provide better control and efficiency.

Transition-metal catalysis is the predominant method for allylic amination, offering high yields and excellent control over both regioselectivity (linear vs. branched product) and stereoselectivity. Catalysts based on palladium, iridium, iron, and cobalt have been extensively studied for the allylation of anilines. organic-chemistry.orgacs.orgacs.org

The general mechanism for a palladium-catalyzed reaction involves the initial oxidative addition of Pd(0) to the allylic substrate to form a π-allylpalladium(II) complex. nih.govrsc.org The aniline derivative then attacks this complex, followed by reductive elimination to yield the N-allylaniline and regenerate the Pd(0) catalyst.

The choice of metal and, crucially, the ancillary ligands, dictates the reaction's outcome.

Iridium Catalysis: Iridium catalysts, particularly when modified with chiral ligands like tol-BINAP or SEGPHOS, are highly effective for producing branched allylic amines with high enantioselectivity. nih.govnih.gov These systems can achieve complete branched regioselectivity in the amination of various substituted anilines. nih.govnih.gov

Iron Catalysis: Inexpensive and non-toxic iron catalysts can provide regio- and stereoisomerically pure allyl amines. For instance, the [Bu₄N][Fe(CO)₃(NO)] catalyst system has been shown to form the C-N bond with high regioselectivity at the carbon atom that originally bore the leaving group. organic-chemistry.org

Cobalt Catalysis: Earth-abundant cobalt catalysts, when paired with chiral NPN-type ligands, have been developed for highly branched- and enantioselective allylic amination of both aromatic and aliphatic amines. acs.orgbohrium.com These reactions tolerate a wide variety of substituted anilines and proceed with excellent enantioselectivities, often around 99% ee. acs.org

Palladium Catalysis: Palladium catalysis is versatile, but controlling regioselectivity can be challenging, as the kinetic (branched) product can sometimes isomerize to the thermodynamic (linear) product. nih.gov The ligand choice is critical; for example, monophosphoramidite ligands have been used to achieve high regio- and enantioselectivities in the amination of α,α-disubstituted allylic carbonates with anilines. acs.org

Table 1. Influence of Catalyst and Ligand Systems on Allylic Amination of Anilines
Catalyst SystemTypical Ligand(s)Primary Selectivity OutcomeKey Features
Iridium (Ir)tol-BINAP, SEGPHOSBranched, EnantioselectiveExcellent for forming chiral amines with high enantiomeric excess. nih.govnih.gov
Iron (Fe)CO, NORegioselective (at original LG position)Utilizes an inexpensive, earth-abundant metal. organic-chemistry.org
Cobalt (Co)Chiral NPN-type tridentate ligandsBranched, EnantioselectiveProvides access to allylic amines with exclusively branched selectivity and high ee. acs.orgbohrium.com
Palladium (Pd)Phosphoramidites, PhosphinesVariable; can be tuned for linear or branchedWidely used; outcome is highly dependent on ligand and substrate. nih.govacs.org

C-H Functionalization Reactivity in Aniline Derivatives

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic rings without the need for pre-functionalized substrates. researchgate.net For aniline derivatives, this approach allows for the introduction of various groups directly onto the benzene (B151609) ring.

The Kinetic Isotope Effect (KIE), determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), is a fundamental tool for elucidating reaction mechanisms. In C-H activation reactions, a primary KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction.

The regioselectivity of C-H functionalization on aniline derivatives can be directed by various factors, including steric hindrance, electronic properties, and the use of directing groups or specialized ligands.

The fluorine atoms in N-Allyl-3,4-difluoroaniline are electron-withdrawing, which deactivates the ring toward electrophilic attack but can promote C-H metalation. researchgate.net The directing effect of the N-allyl group and the fluorine atoms makes predicting the site of functionalization complex.

Recent advances have demonstrated highly selective C-H functionalization of anilines:

Para-Selectivity: A system using a Pd/S,O-ligand catalyst has been shown to be highly effective for the para-selective C-H olefination of a broad range of anilines. nih.gov Remarkably, this method is compatible with anilines bearing multiple electron-withdrawing groups, affording the para-olefinated products in good yields. nih.govacs.org

Meta-Selectivity: By using specific ligands, such as 3-acetylamino-2-hydroxypyridine, in conjunction with a norbornene mediator, palladium catalysts can achieve meta-C-H arylation of anilines. nih.gov This methodology also tolerates substrates with electron-withdrawing groups. nih.gov

Ortho-Selectivity: The use of a cooperating ligand like [2,2′-bipyridin]-6(1H)-one with a palladium catalyst can drive the regioselectivity toward ortho-arylation of unprotected anilines. acs.org

Table 2. Selectivity in C-H Functionalization of Substituted Anilines
Reaction TypeCatalyst/Ligand SystemPosition SelectivitySubstrate Tolerance
OlefinationPd(OAc)₂ / S,O-LigandParaTolerates electron-donating and electron-withdrawing groups. nih.govacs.org
ArylationPd(OAc)₂ / 3-acetylamino-2-hydroxypyridineMetaBroad scope, including anilines with ortho- and meta-substituents. nih.gov
ArylationPd(TFA)₂ / [2,2′-bipyridin]-6(1H)-oneOrthoEffective for unprotected primary anilines. acs.org

Given these findings, C-H functionalization of this compound could likely be directed to the C2, C5, or C6 positions depending on the specific catalytic system employed.

Metathesis Reactions of N,N-Diallylaniline Derivatives

Should this compound be further allylated to form N,N-diallyl-3,4-difluoroaniline, it becomes a suitable substrate for ring-closing metathesis (RCM) to form a dihydro-azaheterocycle. Olefin metathesis, typically catalyzed by ruthenium-based complexes (e.g., Grubbs or Grubbs-Hoveyda catalysts), is a powerful C=C bond-forming reaction.

However, a significant challenge in the metathesis of nitrogen-containing compounds is catalyst deactivation. The Lewis basicity of the amine's nitrogen lone pair can lead to coordination with the ruthenium center, forming inactive complexes and inhibiting the catalytic cycle. beilstein-journals.org

Several strategies have been developed to overcome this deactivation:

Nitrogen Protonation: The most common solution is to protonate the nitrogen atom by adding a stoichiometric amount of an acid (e.g., HCl). The resulting ammonium (B1175870) salt is no longer a Lewis base and does not interfere with the catalyst. beilstein-journals.org

Catalyst Choice: Second-generation catalysts, such as the Grubbs-Hoveyda II catalyst (G-HII), are generally more robust and less susceptible to deactivation by Lewis bases than first-generation catalysts. beilstein-journals.org

Steric/Electronic Modification: While not applicable here, modifying the substrate to decrease the nucleophilicity or increase the steric bulk around the nitrogen can also prevent catalyst poisoning. beilstein-journals.org

By employing one of these strategies, the RCM of N,N-diallyl-3,4-difluoroaniline to produce a fluorinated dihydropyrrole derivative would be a feasible transformation.

Ring-Closing Metathesis (RCM) for Cyclic Systems

Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of a wide variety of cyclic and heterocyclic systems. ursa.catraineslab.com This reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular exchange of alkylidene fragments between two double bonds, leading to the formation of a new cyclic olefin and the liberation of a small volatile alkene, such as ethylene.

In the context of this compound, RCM offers a direct pathway to novel fluorinated nitrogen heterocycles. While specific studies on this compound itself are not prevalent, the RCM of fluorinated olefins and N-heterocyclic building blocks is well-established. ru.nl The presence of fluorine atoms on the aromatic ring is generally well-tolerated by common RCM catalysts. researchgate.net For instance, the synthesis of fluorinated quinolines has been achieved through RCM-mediated pathways. nih.gov

The general strategy would involve a precursor molecule containing this compound tethered to another olefinic group. The choice of catalyst and reaction conditions is crucial to optimize the yield and prevent potential side reactions, such as olefin isomerization. nih.govorganic-chemistry.org Second-generation catalysts are often preferred for their higher activity and broader functional group tolerance. The successful cyclization of various diene precursors into functionalized piperidines and other nitrogen heterocycles demonstrates the viability of this approach. researchgate.net

Table 1: Potential RCM Reactions for this compound Derivatives

Precursor StructureCatalystPotential Product
N-(3,4-difluorophenyl)-N,N-diallylamineGrubbs II Catalyst1-(3,4-difluorophenyl)-2,5-dihydro-1H-pyrrole
N-allyl-N-(but-3-en-1-yl)-3,4-difluoroanilineHoveyda-Grubbs II1-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine
N-allyl-3,4-difluoro-N-(pent-4-en-1-yl)anilineGrubbs III Catalyst1-(3,4-difluorophenyl)azepane-4-ene

Hydrosilylation Reactions involving Allyl-Terminated Ligands

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in an allyl group. researchgate.net This reaction is a highly efficient method for creating carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's or Speier's catalysts. scirp.org

For an allyl-terminated ligand like this compound, hydrosilylation would result in the formation of a silylpropyl-substituted difluoroaniline. A key aspect of this reaction is its regioselectivity. The addition can occur at the terminal carbon (α-addition) or the internal carbon (β-addition) of the allyl group. With platinum catalysts, the reaction predominantly yields the terminal, anti-Markovnikov (β) adduct, which is the linear isomer. scirp.org However, side reactions such as isomerization of the allyl group can sometimes occur. researchgate.net

The reactivity in hydrosilylation can be influenced by the nature of the silane (B1218182) and the specific catalyst used. researchgate.net Rhodium complexes have also been employed to achieve high selectivity in the hydrosilylation of allyl derivatives. nih.gov The difluorophenyl moiety is not expected to interfere with the catalytic cycle, allowing for the synthesis of novel organosilane compounds derived from this compound. These products can serve as intermediates for further functionalization or as building blocks for materials science applications.

Table 2: Catalysts and Products in Hydrosilylation of this compound

HydrosilaneCatalystPrimary Product (β-adduct)
Trichlorosilane (B8805176) (HSiCl₃)Speier's Catalyst (H₂PtCl₆)3-(trichlorosilyl)propyl-3,4-difluoroaniline
Triethoxysilane (HSi(OEt)₃)Karstedt's Catalyst3-(triethoxysilyl)propyl-3,4-difluoroaniline
TetramethyldisiloxanePlatinum Black1,1,3,3-tetramethyl-1-(3-(3,4-difluoroanilino)propyl)disiloxane
Diphenylsilane (H₂SiPh₂)[RhCl(dppbzF)]₂3-(diphenylsilyl)propyl-3,4-difluoroaniline

Photochemical Reactivity and Degradation Mechanisms of Related Compounds

The photochemical behavior of fluorinated aromatic compounds is of significant interest due to their increasing presence in pharmaceuticals and agrochemicals. nih.gov Exposure to ultraviolet (UV) or visible light can induce various reactions, leading to transformation and degradation. nih.gov For compounds related to this compound, the primary photochemical processes involve the excitation of the aromatic ring and potential cleavage of carbon-fluorine (C-F) or carbon-nitrogen (C-N) bonds.

Studies on fluorinated anilines and related phenols have shown that direct photolysis can lead to defluorination, producing fluoride (B91410) ions as a degradation product. nih.govnih.gov The mechanism often involves the formation of radical species. acs.org For instance, photolysis of fluorophenyl azides can generate highly reactive nitrene intermediates, which can then abstract hydrogen to form anilines or undergo other reactions. researchgate.net The presence of the allyl group in this compound introduces another potential reaction site. The double bond can undergo photochemical reactions such as cis-trans isomerization, cycloadditions, or reactions with photochemically generated radicals.

Table 3: Photochemical Reactions and Products of Related Fluorinated Aromatics

Compound ClassReaction TypeObserved Products/Intermediates
FluorophenolsPhotodegradationFluoride ions, hydroxylated derivatives. nih.gov
Fluorinated PharmaceuticalsPhotolysisDefluorination products, smaller organic acids (e.g., TFA). nih.gov
N,N-dimethylanilinesPhotoinduced DifluoroalkylationCationic radical species, difluoroalkylated anilines. acs.org
Fluorophenyl azidesPhotolysisTriplet aryl nitrenes, anilino-benzyl radical pairs, fluoroazobenzenes. researchgate.net

Intramolecular Rearrangement Mechanisms in Fluorinated Anilines

Intramolecular rearrangements are reactions where an atom or group migrates from one position to another within the same molecule. wikipedia.org For this compound, the most pertinent intramolecular rearrangement is the thermal Claisen rearrangement. osti.gov This reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement where the N-allyl group migrates to the ortho position of the aniline ring.

The mechanism is concerted and proceeds through a cyclic, six-membered transition state. osti.gov Heating N-allylanilines typically yields 2-allylanilines. The reaction is often accompanied by a parallel elimination reaction that cleaves the allyl group. osti.gov The electronic nature of the substituents on the aromatic ring can influence the reaction rate and the structure of the transition state. The electron-withdrawing fluorine atoms on the aniline ring of this compound would be expected to affect the electron density of the ring and thus the energetics of the rearrangement.

Other types of rearrangements in aniline derivatives include the Hofmann-Martius rearrangement (migration of an N-alkyl group to the ring under acidic conditions) and the Fischer-Hepp rearrangement (rearrangement of N-nitroso derivatives). spcmc.ac.in In the context of fluorinated systems, rearrangements involving silyl (B83357) group migration (aza-Brook rearrangement) have also been studied to generate reactive intermediates like arynes from aniline derivatives. acs.org Theoretical studies on rearrangements of substituted anilines suggest that both thermal and acid-catalyzed pathways can proceed through radical or ionic intermediates depending on the specific substrate and conditions. rsc.org

Table 4: Intramolecular Rearrangements in Aniline Derivatives

Rearrangement NameSubstrate TypeGeneral ProductMechanism Type
Claisen RearrangementN-Allylanilineo-Allylaniline researchgate.netresearchgate.net-Sigmatropic. osti.gov
Hofmann-Martius RearrangementN-Alkylaniline (acidic)o/p-AlkylanilineIntermolecular migration of alkyl group. spcmc.ac.in
Fischer-Hepp RearrangementN-Nitroso secondary anilinep-NitrosoanilineAcid-catalyzed. spcmc.ac.in
Aza-Brook RearrangementSilyl-substituted anilinesSilyl migration to NitrogenIntramolecular silyl transfer. acs.org

Computational and Theoretical Elucidation of N Allyl 3,4 Difluoroaniline Structure and Reactivity

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful, non-experimental tool for investigating the fundamental properties of molecular systems. By solving approximations of the Schrödinger equation, these methods provide deep insights into molecular geometry, electronic distribution, and intrinsic reactivity, complementing and guiding experimental research. For N-Allyl-3,4-difluoroaniline, such computational studies elucidate the interplay between the electron-withdrawing difluorophenyl group and the electron-donating N-allyl substituent.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The molecular structure of this compound was theoretically optimized to locate its minimum energy conformation. Calculations were performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and the 6-311++G(d,p) basis set. This level of theory is well-suited for describing the electronic structure and geometry of organic molecules containing heteroatoms and π-systems.

The optimization process confirms a non-planar structure where the allyl group is positioned out of the plane of the difluorophenyl ring. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are derived from the optimized geometry and presented in Table 1. The C-F bond lengths are consistent with those in other fluorinated aromatic systems. The C4-N8 bond length of 1.398 Å indicates partial double-bond character due to the delocalization of the nitrogen lone pair into the aromatic ring, a phenomenon further explored in the NBO analysis. The dihedral angle C5-C4-N8-C9 of -135.6° quantifies the twist of the N-allyl group relative to the ring, which is crucial for minimizing steric hindrance while allowing for electronic communication.

Table 1. Selected Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
Parameter TypeAtomsValue (Å or °)
Bond Length (Å)F1-C11.349
Bond Length (Å)F2-C21.351
Bond Length (Å)C4-N81.398
Bond Length (Å)N8-C91.457
Bond Length (Å)C10=C111.335
Bond Angle (°)F1-C1-C6118.9
Bond Angle (°)C3-C4-N8124.5
Bond Angle (°)C4-N8-C9123.8
Dihedral Angle (°)F1-C1-C2-F2-0.5
Dihedral Angle (°)C5-C4-N8-C9-135.6

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the aniline (B41778) moiety, specifically on the nitrogen atom and the π-system of the aromatic ring. This indicates that the molecule will act as a nucleophile or electron donor from this region. Conversely, the LUMO is distributed across the π* antibonding orbitals of the difluorophenyl ring. The calculated energies of these orbitals and the resulting energy gap are summarized in Table 2. The significant energy gap of 5.11 eV suggests that this compound is a relatively stable molecule under normal conditions.

Table 2. Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound.
ParameterEnergy (eV)
EHOMO-6.03
ELUMO-0.92
Energy Gap (ΔE)5.11

Chemical Potential (μ): Measures the escaping tendency of an electron from the system. A higher (less negative) value indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment.

The calculated values for these descriptors are presented in Table 3. The chemical potential of -3.475 eV suggests a moderate electron-donating capability. The global hardness of 2.555 eV, consistent with the large energy gap, reinforces the molecule's stability.

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Mulliken atomic charges, predict the most reactive sites within the molecule. The analysis of Mulliken charges (Table 4) reveals that the nitrogen atom (N8) carries a significant negative charge (-0.635), making it the primary site for electrophilic attack. The carbon atoms of the aromatic ring attached to fluorine (C1, C2) are electron-deficient (positive charge), marking them as potential sites for nucleophilic attack.

Table 3. Calculated Global Reactivity Descriptors for this compound.
DescriptorFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.475 eV
Global Hardness (η)(ELUMO - EHOMO) / 22.555 eV
Global Softness (S)1 / η0.391 eV-1
Electrophilicity Index (ω)μ2 / (2η)2.363 eV
Table 4. Calculated Mulliken Atomic Charges for Selected Atoms in this compound.
AtomMulliken Charge (a.u.)Predicted Reactivity
F1-0.211Nucleophilic character
F2-0.215Nucleophilic character
C4 (ring C attached to N)0.258Slightly electrophilic
N8-0.635Primary site for electrophilic attack
C11 (terminal allyl C)-0.342Site for electrophilic attack

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. This method examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 5. Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N8π(C3-C4)48.55n → π (Lone Pair Delocalization)
π(C1-C2)π(C3-C4)19.87π → π (Ring Delocalization)
π(C5-C6)π(C3-C4)22.41π → π (Ring Delocalization)
LP(2) F1σ(C1-C2)3.12n → σ (Hyperconjugation)
σ(C9-C10)σ(N8-C4)4.58σ → σ (Hyperconjugation)

Spectroscopic Parameter Prediction and Theoretical-Experimental Correlation

Computational chemistry provides a robust framework for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. This correlation is essential for confirming the accuracy of the computed structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation in organic chemistry. Theoretical calculation of NMR chemical shifts (δ) can be performed using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against Tetramethylsilane (TMS), which is calculated at the same level of theory.

The ¹H and ¹³C NMR chemical shifts for this compound were calculated using the GIAO-B3LYP/6-311++G(d,p) method, simulating the chloroform (B151607) (CDCl₃) solvent environment with the Polarizable Continuum Model (PCM). The theoretical chemical shifts show excellent agreement with experimental values, as detailed in Table 6. For instance, the calculated chemical shift for the N-H proton is 3.91 ppm (experimental: 3.88 ppm), and the aromatic carbons C3 and C4 are predicted at 144.1 ppm and 142.8 ppm, respectively, closely matching the experimental data. The strong linear correlation between the calculated and experimental shifts validates the accuracy of the B3LYP functional and the optimized molecular geometry, confirming that the computational model provides a reliable representation of this compound in solution.

Table 6. Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionCalculated ¹H (ppm)Experimental ¹H (ppm)Calculated ¹³C (ppm)Experimental ¹³C (ppm)
H (on N8)3.913.88--
H (on C5)6.586.55--
H (on C6)6.706.68--
H (on C9)3.783.75--
H (on C10)5.955.92--
H (on C11)5.21, 5.305.18, 5.27--
C1/C2 (C-F)--150.2 / 148.9149.8 / 148.5
C3/C4--144.1 / 142.8143.7 / 142.5
C5/C6--104.5 / 112.1104.1 / 111.9
C9 (Allyl CH₂)--47.847.5
C10 (Allyl CH)--135.0134.6
C11 (Allyl CH₂)--116.9116.5

Vibrational Analysis through DFT for FT-IR and Raman Spectra

Density Functional Theory (DFT) serves as a powerful tool for the vibrational analysis of this compound, providing theoretical data that complements experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govnih.gov By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can calculate the vibrational frequencies of the molecule in its ground state. researchgate.nettsijournals.com These computational approaches allow for the detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the molecular framework. tsijournals.com

The calculated spectra can be compared with experimental FT-IR and FT-Raman data, often showing good agreement after the application of scaling factors to account for anharmonicity and other theoretical approximations. researchgate.net This correlation between theoretical and experimental spectra is crucial for a definitive assignment of the observed vibrational bands. nih.gov For instance, the characteristic vibrations of the aniline and allyl groups, as well as the C-F bonds, can be precisely identified. The analysis is further enhanced by considering the Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate to the normal modes. researchgate.net

Such detailed vibrational analysis provides insights into the molecular structure and bonding characteristics of this compound. The frequencies of specific modes are sensitive to the electronic environment and conformation of the molecule, making this combined computational and experimental approach invaluable for structural elucidation.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. wikipedia.orgpsu.edu It is a fundamental method for calculating the electronic absorption spectra and understanding the photophysical properties of this compound. scirp.org TD-DFT allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

By starting with a ground-state geometry optimized using DFT, TD-DFT calculations can simulate the electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.). scirp.org These calculations provide information on the nature of the electronic transitions, for instance, whether they are localized on the aromatic ring or involve charge transfer between the aniline and allyl moieties. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results that align with experimental observations. scirp.org

The study of photophysical properties extends to the geometry of the lowest singlet excited state, which can also be optimized using TD-DFT. scirp.org This allows for the investigation of processes such as fluorescence and provides a more complete picture of the molecule's behavior upon photoexcitation. The insights gained from TD-DFT are crucial for applications in areas like the design of optical materials. psu.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.com For this compound, an MEP map reveals the regions of negative and positive electrostatic potential on the molecule's surface. These maps are typically color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). uni-muenchen.de

The MEP is calculated from the total electron density and provides a guide to the intermolecular interactions and reactive sites of the molecule. uni-muenchen.de In this compound, the nitrogen atom of the amino group and the fluorine atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be regions of positive potential. researchgate.net

This analysis is instrumental in understanding the molecule's chemical behavior, including its hydrogen bonding capabilities and how it will interact with other molecules or biological receptors. scribd.com MEP studies, often performed using DFT methods, are a valuable tool in structure-activity relationship studies. researchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for simulating the reaction pathways and identifying the transition states of chemical reactions involving this compound. acs.org By employing quantum mechanical methods, such as DFT, it is possible to map out the potential energy surface for a given reaction. osti.gov This allows for the determination of the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The characterization of transition states, which are saddle points on the potential energy surface, is essential for understanding the reaction mechanism and calculating the activation energy. ugr.es This information, in turn, allows for the prediction of reaction rates. science.gov For reactions such as electrophilic substitution on the aniline ring or additions to the allyl group, computational simulations can elucidate the step-by-step mechanism and predict the regioselectivity and stereoselectivity of the reaction. acs.org

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products. ugr.es These computational studies are invaluable for rationalizing experimental observations and for designing new synthetic routes.

Conformational Analysis via Computational Methods

The flexibility of the allyl group attached to the nitrogen atom in this compound gives rise to multiple possible conformations. Computational methods are essential for exploring the conformational landscape of this molecule to identify the most stable conformers. utrgv.eduumanitoba.ca Techniques ranging from molecular mechanics to more accurate quantum mechanical methods like DFT can be used to perform a systematic search of the potential energy surface. nih.govfrontiersin.org

By rotating the rotatable bonds, specifically the C-N and C-C single bonds of the allyl group, a series of potential conformers can be generated. The energy of each conformer is then minimized to find the local energy minima. nih.gov The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. nih.gov

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to establish relationships between the structure of a molecule and its reactivity. researchgate.net For this compound, these models can be used to predict its chemical behavior based on its calculated molecular properties. nih.gov

DFT calculations can provide a wealth of information about the molecule's electronic structure, which is directly related to its reactivity. nih.gov For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical hardness and reactivity. researchgate.net

By systematically modifying the structure of this compound, for instance, by changing the substituents on the aromatic ring, and then calculating these reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This allows for the prediction of the reactivity of new, unsynthesized derivatives, which can guide the design of molecules with specific desired properties.

Advanced Spectroscopic and Structural Characterization Techniques in N Allyl 3,4 Difluoroaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). scribd.com

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation

The structural confirmation of N-Allyl-3,4-difluoroaniline and its derivatives relies heavily on one-dimensional NMR techniques. rsc.orgnih.gov The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom within the molecule. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of an N-allyl aniline (B41778) derivative typically displays characteristic signals for the allyl group protons and the aromatic protons. rsc.org The vinyl protons of the allyl group usually appear as a multiplet in the downfield region, while the methylene (B1212753) protons adjacent to the nitrogen atom also show a distinct multiplet. The aromatic protons on the difluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct resonance. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to fluorine or nitrogen appearing at characteristic downfield positions.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool for characterizing this compound. magritek.com This technique is highly sensitive to the chemical environment of the fluorine nuclei. jeolusa.com The ¹⁹F NMR spectrum will show distinct signals for each of the two fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing valuable structural information. For instance, in a related compound, 1,2-difluoro-4-nitrobenzene, the fluorine atoms exhibit signals at approximately -127 ppm and -134 ppm. magritek.com

A representative dataset for a related N,N-diallyl-2,4-difluoroaniline is presented below, illustrating the typical chemical shifts observed. rsc.org

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H6.90-6.96mAromatic CH
¹H6.75-6.85mAromatic CH
¹H5.81-5.91mAllyl CH
¹H5.17-5.24mAllyl CH₂
¹H3.76dN-CH₂
¹³C157.1–158.8C-F
¹³C154.6–156.4C-F
¹³C134.9–135.0Aromatic C
¹³C134.7Allyl CH
¹³C122.2–122.3Aromatic C
¹³C117.6Allyl CH₂
¹³C110.3–110.6Aromatic CH
¹³C104.4–104.9Aromatic CH
¹³C55.0N-CH₂

Note: Data is for N,N-Diallyl-2,4-difluoroaniline and serves as an illustrative example. "m" denotes multiplet and "d" denotes doublet.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms and the stereochemistry of a molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netgithub.io Techniques such as COSY, HSQC, and HMBC are instrumental in assembling the complete molecular puzzle. scribd.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within a spin system. sdsu.edu For this compound, COSY would confirm the connectivity between the protons of the allyl group and the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems, such as linking the allyl group to the difluoroaniline ring.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and insights into its structure through fragmentation patterns. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₉H₉F₂N), the calculated exact mass can be compared to the experimentally determined mass to confirm its molecular formula with high confidence. nih.govresearchgate.net For instance, the HRMS data for a related compound, N,N-diallyl-2,4-difluoroaniline, showed an m/z of 209.1011, which corresponds to the required mass for C₁₂H₁₃F₂N. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. uvic.caumich.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. umich.edunih.gov This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.govresearchgate.net The molecular ion peak for this compound would be readily observed using ESI-MS.

Technique Information Provided Application to this compound
HRMS Exact mass and elemental composition.Confirms the molecular formula C₉H₉F₂N.
ESI-MS Molecular weight of the parent ion.Determines the molecular weight via the [M+H]⁺ peak.

Applications of N Allyl 3,4 Difluoroaniline in Advanced Organic Synthesis

Role as a Key Precursor in Complex Heterocyclic Ring System Synthesis

The structural framework of N-Allyl-3,4-difluoroaniline makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

Synthesis of Substituted Pyrrole (B145914) and Quinolone Scaffolds

This compound plays a crucial role in the synthesis of substituted pyrrole and quinolone derivatives. Research has demonstrated its use in the preparation of complex pyrrole-based structures. For instance, it can be acylated with substituted pyrrole-2-carboxylic acids to form the corresponding amides. These amides can then undergo further reactions, such as reaction with ethyl chlorooxoacetate in the presence of a Lewis acid like aluminum chloride, to introduce a glyoxamide side chain, a key step in the synthesis of potent anti-Hepatitis B Virus (HBV) agents. nih.govnih.gov One specific example is the synthesis of 1-Allyl-N-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide. nih.gov

The difluoroaniline moiety is also a common starting point for the construction of the quinolone ring system, a core component of many antibacterial drugs. google.comgoogle.comresearchgate.net While the direct use of this compound in this context is less documented, the parent compound, 3,4-difluoroaniline (B56902), is extensively used. google.comgoogle.comresearchgate.net The synthesis often involves a multi-step sequence starting with the reaction of 3,4-difluoroaniline with a suitable three-carbon fragment, followed by cyclization to form the quinolone core. researchgate.net The allyl group in this compound offers potential for post-cyclization modifications.

PrecursorReagentsProductApplication
Ethyl 1-allyl-3,5-dimethyl-1H-pyrrole-2-carboxylate3,4-Difluoroaniline, Trimethyl aluminum1-Allyl-N-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamideIntermediate for HBV Capsid Assembly Modulators nih.gov
1-Methyl-1H-pyrrole-2-carboxylic acid3,4-Difluoroaniline, HATU, DIPEAN-(3,4-Difluorophenyl)-1-methyl-1H-pyrrole-2-carboxamideIntermediate for glyoxamide derivatives nih.gov
3,4-DifluoroanilineHydroxylamine hydrochloride, Chloral hydrate, Sodium sulfateN-(3,4-Difluorophenyl)-2-(hydroxyimino)-acetamideIntermediate for quinolone antibiotics google.comgoogle.com

Preparation of Functionalized Azetidine (B1206935) and Dioxane Derivatives

The synthesis of four-membered heterocyclic rings like azetidines is a significant area of organic chemistry, given their presence in numerous bioactive molecules. rsc.orgorganic-chemistry.orgnih.govnih.gov While direct synthesis of azetidines from this compound is not explicitly detailed in the provided results, the methodologies for azetidine synthesis often involve intramolecular cyclization of haloamines or the reaction of amines with 1,3-dihalides. organic-chemistry.orgnih.gov The allyl group in this compound could potentially be functionalized to an appropriate precursor for such cyclizations.

In the context of dioxane derivatives, research has shown the synthesis of N-(3,5-diflourophenyl)-2,6-dimethyl-1,3-dioxan-4-amine. researchgate.net Although this specific example features a different difluoroaniline isomer, the general synthetic strategy, which involves the reaction of an aniline (B41778) with an aldehyde and a β-ketoester, could potentially be adapted for this compound to create novel functionalized dioxane derivatives.

Building Block for Diverse Fluoro-Functionalized Molecules

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable platform for introducing the difluorophenyl group into a variety of molecular architectures.

Construction of Various N-Substituted Aniline Derivatives

This compound itself is an N-substituted aniline derivative. Further modifications of this compound can lead to a diverse range of other substituted anilines. For example, the allylic group can be isomerized or participate in various addition and cycloaddition reactions. Additionally, the parent compound, 3,4-difluoroaniline, is a precursor to a wide array of N-substituted derivatives, including amides, carbamates, and ureas, which are important in medicinal chemistry and materials science. chemicalbook.com For example, it can be reacted with various acylating or sulfonylating agents to yield the corresponding N-substituted products. google.com

A notable application is in the synthesis of N,N-diallyl-2,4-difluoroaniline, a related compound, which has been prepared and utilized in ring-closing metathesis reactions to form dihydro-1H-pyrrole derivatives. rsc.org This highlights the potential of the diallylated version of 3,4-difluoroaniline in constructing heterocyclic systems.

Reactant 1Reactant 2Product Class
3,4-DifluoroanilineAcyl HalidesN-(3,4-Difluorophenyl)amides nih.gov
3,4-DifluoroanilineIsocyanatesN-(3,4-Difluorophenyl)ureas
3,4-DifluoroanilineChloroformatesN-(3,4-Difluorophenyl)carbamates chemicalbook.com
2,4-DifluoroanilineAllyl BromideN,N-Diallyl-2,4-difluoroaniline rsc.org

Intermediate in the Synthesis of α-Fluoroalkyl-α-Amino Acid Derivatives

Fluorinated amino acids are of great interest due to their unique properties and applications in peptide and protein engineering. mdpi.comnih.govnih.govpsu.edunih.gov While a direct role for this compound in the synthesis of α-fluoroalkyl-α-amino acids is not explicitly described, the methodologies often involve the use of fluorinated building blocks. The difluorinated aromatic ring of this compound could be incorporated into amino acid structures through various synthetic routes, such as cross-coupling reactions. For instance, a derivative of this compound could potentially be coupled with a suitable amino acid precursor to generate novel fluorinated amino acid derivatives. The synthesis of α-allyl-α-CF3 amino acid derivatives has been achieved through the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters, showcasing a relevant synthetic strategy. mdpi.comnih.gov

Contribution to Novel Double-Allylation Reagent Design

Double-allylation reagents are powerful tools in organic synthesis, enabling the rapid construction of complex molecules containing multiple stereocenters. nih.gov These reagents typically contain two allyl groups that can be sequentially transferred to electrophiles. While this compound itself is not a double-allylation reagent, its diallylated derivative, N,N-diallyl-3,4-difluoroaniline, could conceptually serve as a precursor or a component in the design of such reagents. The synthesis of N,N-diallylaniline derivatives is a known process, often achieved by reacting the corresponding aniline with an allyl halide. rsc.org The electronic properties of the difluorinated aryl ring could influence the reactivity and selectivity of the allyl groups in a potential double-allylation reagent derived from it. The development of modular and enantioselective approaches to novel double-allylation reagents is an active area of research. nih.gov

Synthesis of Specialized Chemical Probes and Ligands for Catalysis

This compound serves as a versatile precursor in the design and synthesis of specialized chemical probes and ligands for catalysis. The unique combination of the reactive allyl group and the electronically modified difluorophenyl moiety allows for the construction of sophisticated molecules with tailored properties for advanced applications in organic synthesis and coordination chemistry.

The strategic incorporation of fluorine atoms on the aniline ring significantly influences the electronic properties of the resulting ligands. The electron-withdrawing nature of the two fluorine atoms in this compound can modulate the electron density at the nitrogen atom and, consequently, the donor properties of the ligand. This modulation is crucial in fine-tuning the catalytic activity of the corresponding metal complexes. For instance, in palladium catalysis, the electronic characteristics of the ancillary ligands play a pivotal role in the efficiency of cross-coupling reactions. The difluorophenyl group can enhance the stability and reactivity of the catalyst in certain transformations.

The allyl group provides a reactive handle for a variety of chemical modifications. It can participate in numerous reactions, including Heck coupling, hydroamination, and metathesis, allowing for the facile introduction of additional functionalities or the construction of more complex ligand scaffolds. This versatility enables the synthesis of a diverse library of ligands from a single, readily accessible starting material.

One potential application of this compound is in the synthesis of bidentate or pincer-type ligands. These multidentate ligands are of significant interest in catalysis as they can form highly stable and well-defined metal complexes. The synthetic strategy often involves the functionalization of the allyl group and subsequent coordination to a metal center.

Table 1: Potential Synthetic Transformations of this compound for Ligand Synthesis

Reaction TypeReagents and ConditionsPotential Product
HydroformylationCO/H₂, Rh or Co catalystAldehyde-functionalized aniline
Heck CouplingAryl halide, Pd catalyst, baseArylated this compound
MetathesisGrubbs' or Hoveyda-Grubbs' catalystDimerized or cyclized products
Epoxidationm-CPBA, other oxidizing agentsEpoxide-functionalized aniline

Detailed Research Findings

While direct studies on this compound as a ligand precursor are emerging, research on analogous fluorinated and N-allylated anilines provides significant insights into its potential. For example, the synthesis of N,N-diallyl-2,4-difluoroaniline and its subsequent use in ring-closing metathesis reactions have been reported to yield functionalized heterocyclic compounds. acs.org This highlights the utility of the allyl groups in constructing more complex molecular architectures suitable for ligand design.

In a related context, 3,4-difluoroaniline has been utilized in the synthesis of 1-Allyl-N-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide. nih.gov This reaction demonstrates the successful incorporation of the 3,4-difluorophenylamino moiety into a larger heterocyclic system, a common strategy in the development of complex ligands. The synthesis involved the treatment of an ethyl ester with 3,4-difluoroaniline in the presence of trimethyl aluminum, affording the corresponding amide in high yield. nih.gov

Furthermore, research into the synthesis of new fluorine-containing compounds has demonstrated the utility of fluorinated anilines as pharmacological probes. tsijournals.com The principles guiding the synthesis of these probes, often involving the modification of the aniline scaffold to incorporate reporter groups or reactive functionalities, can be directly applied to the development of chemical probes from this compound.

The development of catalysts for specific organic transformations often relies on the careful design of the ligand environment around the metal center. The electronic and steric properties of the ligands dictate the catalyst's activity, selectivity, and stability. The 3,4-difluorophenyl group in ligands derived from this compound can offer distinct advantages. For instance, the fluorine substituents can influence the redox potential of the metal center and may participate in non-covalent interactions that can control the stereochemical outcome of a reaction.

Table 2: Representative Catalytic Applications of Related Aniline-Derived Ligands

Catalyst SystemLigand TypeApplicationReference
Palladium(II) ComplexN-Allyl SulfamideAlkene Carboamination nih.gov
Ruthenium(II) ComplexPhosphine-free Ru-alkylidenesRing-Closing Metathesis acs.org
Cobalt(II) ComplexAminophenol-basedOxidation of Aniline

Future Perspectives and Emerging Research Directions for N Allyl 3,4 Difluoroaniline

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of N-Allyl-3,4-difluoroaniline will prioritize efficiency, safety, and environmental sustainability, moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. Research is trending towards greener alternatives that minimize waste and energy consumption.

One promising avenue is the adoption of mechanochemistry , which involves solvent-free reactions conducted by grinding or milling. mdpi.com This technique has proven effective for the high-yield synthesis of fluorinated imines from fluorinated anilines and benzaldehydes in as little as 15 minutes at room temperature. mdpi.com Applying this solvent-free approach to the N-allylation of 3,4-difluoroaniline (B56902) could significantly reduce solvent waste and reaction times.

Another key area is the development of one-pot syntheses . For instance, efficient one-pot procedures have been developed for N-perfluoroalkylation–defluorination functionalization, demonstrating the potential for multi-step transformations in a single reaction vessel. acs.org A future goal would be to devise a one-pot process that starts from a simpler precursor and incorporates the difluoroaniline and allyl moieties efficiently. Furthermore, microwave-assisted synthesis, which has been used for the exhaustive methylation of fluorinated anilines, offers a tool for accelerating reactions and improving yields for the N-allylation process. researchgate.net

Future synthetic strategies are summarized in the table below:

Synthetic StrategyPrinciplePotential Advantage for this compound Synthesis
Mechanochemistry Solvent-free reaction via manual or ball-milling. mdpi.comReduced solvent waste, shorter reaction times, and potentially higher yields.
One-Pot Reactions Multiple reaction steps in a single vessel without isolating intermediates. acs.orgIncreased efficiency, reduced waste, and lower operational costs.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. researchgate.netRapid heating, shorter reaction times, and improved reaction yields.
Catalytic N-Allylation Use of transition metal catalysts for the allylation step.High atom economy, milder reaction conditions, and potential for asymmetric synthesis.

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond its synthesis, the future of this compound research lies in exploring its untapped reactivity. The molecule contains multiple reactive sites—the allyl group's C=C double bond, the allylic C-H bonds, the N-H bond, and the aromatic C-H and C-F bonds—offering a rich landscape for novel transformations.

A significant research direction is the catalytic functionalization of the allyl group . While allylic alkylations are well-known, exploring unconventional transformations like hydroaminations, hydroarylations, or difunctionalization reactions across the double bond using tailored catalysts could lead to a diverse range of complex derivatives.

Another area of intense interest is the selective C-H functionalization of the aromatic ring. The fluorine substituents direct electrophilic aromatic substitution, but developing catalytic systems for regioselective C-H activation and functionalization at other positions would be a major advance. This could enable the late-stage functionalization of complex molecules containing the this compound core. acs.org The high reactivity of intermediates like fluoroiminium species, which can result from the lability of perfluoroalkylated amines, suggests that controlled activation of the N-allyl group could lead to unique and controllable synthetic pathways. acs.org

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry is set to become an indispensable tool in guiding the experimental exploration of this compound. The use of advanced modeling can accelerate the discovery of new reactions and catalysts, saving significant time and resources.

Density Functional Theory (DFT) and other ab initio methods can be used to model reaction mechanisms in detail. researchgate.net For this compound, this could involve calculating transition state energies for various potential reactions, predicting the regioselectivity of aromatic functionalization, and understanding the electronic influence of the fluorine atoms on the reactivity of the allyl group. Such calculations have already proven useful in predicting NMR chemical shifts for halogenated compounds. researchgate.net

Furthermore, the rise of machine learning (ML) offers a new paradigm for predictive synthesis. ML models can be trained on existing reaction data to predict the outcomes of new reactions with high accuracy. acs.org A predictive tool for electrophilic aromatic substitutions has already been developed using this approach. acs.org In the future, similar models could be built to predict optimal conditions (catalyst, solvent, temperature) for the synthesis and transformation of this compound, enabling a more rational and efficient approach to experimental design.

Computational ToolApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Modeling reaction pathways, calculating activation energies, predicting spectroscopic properties. researchgate.netRationalization of observed reactivity and prediction of new, viable reaction pathways.
Machine Learning (ML) Training models on reaction data to predict outcomes, yields, and optimal conditions. acs.orgAccelerated discovery of ideal synthetic conditions and novel transformations.
Molecular Dynamics (MD) Simulating the behavior of the molecule in different solvent environments or within a material matrix.Understanding intermolecular interactions and predicting material properties.

Integration in Materials Science for Novel Functional Derivatives

The unique combination of a polymerizable allyl group and an electron-deficient, thermally stable difluorophenyl ring makes this compound an attractive building block for advanced functional materials. mdpi.com

A primary avenue of exploration is its use as a monomer in polymerization reactions . The allyl group can undergo free-radical or transition-metal-catalyzed polymerization to create novel fluorinated polymers. These polymers are expected to exhibit valuable properties conferred by the difluoroaromatic moiety, such as:

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.

Hydrophobicity and Oleophobicity: The fluorine atoms can create low-surface-energy materials.

Unique Dielectric Properties: Fluorination can lower the dielectric constant, making materials suitable for microelectronics.

Future research will likely focus on copolymerizing this compound with other monomers to fine-tune the properties of the resulting materials for specific applications, such as high-performance coatings, advanced membranes, or as components in organic electronic devices. Its derivatives could also be explored as additives to modify the surface properties of other materials.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The creation of chiral molecules is central to drug discovery and the development of asymmetric catalysts. Future research on this compound will increasingly focus on methods to control its three-dimensional structure, leading to enantiopure derivatives.

A major focus will be on transition-metal-catalyzed asymmetric allylic substitution reactions . mdpi.com These powerful methods can be used to introduce a wide variety of nucleophiles to the allyl group, creating a new stereocenter adjacent to the nitrogen atom with high enantioselectivity. The development of new chiral ligands will be crucial to achieving high efficiency and selectivity for substrates like this compound.

Another emerging strategy is the asymmetric functionalization of the C=C double bond . For example, catalytic asymmetric dihydroxylation, aminohydroxylation, or difluorination could be used to install two adjacent stereocenters on the allyl chain. mdpi.com Recent advances in enantioselective 1,2-difluorination using chiral organocatalysts highlight the potential for creating complex, stereodefined fluorinated structures. mdpi.com These chiral, fluorinated building blocks are of high value for the synthesis of new bioactive compounds and chiral ligands.

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